molecular formula C14H9ClF3NO3 B3022121 5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid CAS No. 886761-94-0

5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid

Numéro de catalogue: B3022121
Numéro CAS: 886761-94-0
Poids moléculaire: 331.67 g/mol
Clé InChI: HTOSRORQIXOYNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyridinecarboxylic acid derivative featuring a chloro substituent at position 5, a 6-oxo group, and a 4-(trifluoromethyl)benzyl moiety at position 1. Its molecular formula is C₁₄H₉ClF₃NO₃, with a molecular weight of 331.68 g/mol (CAS: 339024-06-5, MDL: MFCD00140108) . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name

5-chloro-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-11-5-9(13(21)22)7-19(12(11)20)6-8-1-3-10(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSRORQIXOYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378732
Record name 5-Chloro-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-94-0
Record name 5-Chloro-1,6-dihydro-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid (CAS No. 886761-94-0) is a synthetic compound that belongs to the dihydropyridine family, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

  • Molecular Formula : C15H11ClF3NO3
  • Molecular Weight : 331.67 g/mol
  • CAS Number : 886761-94-0

Antimicrobial Activity

Recent studies have indicated that halogen-substituted dihydropyridines exhibit significant antimicrobial properties. Specifically, compounds with trifluoromethyl groups have shown enhanced antibacterial activity against various strains.

Table 1: Antimicrobial Activity of Trifluoromethyl Dihydropyridines

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-Chloro-6-oxo...Staphylococcus aureus15.625 - 62.5 μM
5-Chloro-6-oxo...Enterococcus faecalis62.5 - 125 μM
CiprofloxacinStaphylococcus aureus0.381 μM

The compound demonstrated bactericidal action by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways . It also displayed moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The MTT assay was employed to assess its cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Comparison
5-Chloro-6-oxo...10.2Doxorubicin (IC50 = 12.5 µM)
Doxorubicin12.5Reference

The results indicated that the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, outperforming some conventional chemotherapeutics like Doxorubicin . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure is crucial for enhancing biological activity. Studies suggest that electronegative substituents improve both antibacterial and anticancer activities by increasing lipophilicity and modulating receptor interactions .

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of halogenated dihydropyridines in combating multi-drug resistant bacteria, showcasing their potential as new antimicrobial agents in clinical settings .
  • Anticancer Research : In a controlled laboratory setting, the compound was tested alongside established chemotherapeutics, revealing promising results in inhibiting tumor cell proliferation and promoting apoptosis in cancer cells .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive molecules. Its applications include:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Research indicates that the compound may have cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer drug.

Agrochemicals

The trifluoromethyl group enhances the lipophilicity of the compound, which can be beneficial in agrochemical formulations. This property allows for better penetration into plant tissues, potentially improving the efficacy of herbicides or pesticides developed from this scaffold.

Material Science

The unique electronic properties conferred by the trifluoromethyl group make this compound suitable for applications in material science, particularly in the development of:

  • Fluorescent Materials: The compound's ability to absorb and emit light can be harnessed in creating fluorescent dyes or sensors.
  • Conductive Polymers: Incorporating this compound into polymer matrices may enhance electrical conductivity, making it useful in electronic applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyridine carboxylic acids, including 5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid. It was found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and E. coli, suggesting a pathway for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Research

In a research project focusing on cancer therapeutics, derivatives of this compound were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that specific analogs exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action and potential as chemotherapeutic agents.

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Differences

The compound’s analogs vary in substituent positions , halogen types , benzyl group modifications , and functional groups (e.g., carboxylic acid vs. carboxamide). Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents/Modifications Key Differences vs. Target Compound References
Target: 5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid C₁₄H₉ClF₃NO₃ 331.68 339024-06-5 4-(trifluoromethyl)benzyl; carboxylic acid Reference compound
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₅ClF₃N₂O₂ 406.78 339024-10-1 3-(trifluoromethyl)benzyl; N-phenyl carboxamide Benzyl position (3-CF₃ vs. 4-CF₃); amide substitution
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate C₁₅H₁₁ClF₃NO₃ 345.71 937602-45-4 4-(trifluoromethyl)benzyl; methyl ester Ester group (prodrug form) vs. carboxylic acid
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid C₁₃H₉Cl₂NO₃ 298.12 339024-38-3 4-chlorobenzyl CF₃ replaced with Cl; reduced lipophilicity
5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid C₆H₄BrNO₃ 218.01 41668-13-7 Bromo at position 5; no benzyl group Larger halogen (Br vs. Cl); lacks benzyl moiety
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 403.26 338977-35-8 3-chlorobenzyl; 4-methoxyphenyl carboxamide Dual Cl substituents; methoxy enhances solubility
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide C₁₉H₁₃Cl₃N₂O₂ 407.63* 339024-51-0 3-chlorobenzyl; 4-chlorophenyl carboxamide Triple Cl substituents; high steric hindrance

*Calculated molecular weight.

Research Findings and Implications

Positional Isomerism (3-CF₃ vs. The N-phenyl carboxamide group in this analog increases molecular weight (406.78 vs. 331.68) and alters solubility, favoring membrane permeability in drug design .

Functional Group Variations:

  • The methyl ester derivative (CAS: 937602-45-4) serves as a prodrug, with enhanced lipophilicity (MW: 345.71) facilitating cellular uptake, followed by hydrolysis to the active carboxylic acid .
  • Carboxamide analogs (e.g., CAS: 338977-35-8) generally exhibit higher metabolic stability but reduced acidity compared to carboxylic acids, impacting ionization and pharmacokinetics .

Halogen and Substituent Effects: Replacing CF₃ with Cl (CAS: 339024-38-3) decreases electron-withdrawing effects, reducing chemical stability but improving aqueous solubility (MW: 298.12) .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including condensation of substituted benzylamines with pyridine derivatives, followed by cyclization and functional group modifications. Key steps include:

  • Condensation : Reacting 4-(trifluoromethyl)benzylamine with a chlorinated pyridine precursor under palladium or copper catalysis .
  • Cyclization : Using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to form the dihydropyridine core .
  • Oxidation/Chlorination : Introducing the 6-oxo and 5-chloro groups via controlled oxidation (e.g., KMnO₄) and chlorinating agents (e.g., POCl₃) .
    Table 1 : Example reaction conditions and yields:
StepReagents/CatalystsSolventTemperatureYield (%)
CyclizationPd(OAc)₂, CuIDMF100°C65–75
ChlorinationPOCl₃TolueneReflux80–85

Q. Which spectroscopic techniques confirm the compound’s structure?

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, carboxylic acid proton at δ 11.3 ppm) . ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and trifluoromethyl (-CF₃, ~125 ppm) groups .
  • IR : Peaks at 1720–1680 cm⁻¹ (C=O stretch) and 3450 cm⁻¹ (OH/NH stretch) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (C₁₄H₁₀ClF₃NO₃: 349.6 g/mol) .

Q. How are physicochemical properties (e.g., solubility) determined experimentally?

  • Solubility : Tested in DMSO, water, and ethanol via saturation shake-flask method at 25°C. Low aqueous solubility (<1 mg/mL) is common due to the hydrophobic trifluoromethylbenzyl group .
  • Stability : Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Q. What initial assays screen for biological activity?

  • Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

  • Catalyst Screening : Compare Pd vs. Cu catalysts for cyclization efficiency (Pd yields 75% vs. Cu at 60%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield increases by 10%) .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC to isolate >95% purity .

Q. How to resolve contradictions in biological activity data across analogs?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace -CF₃ with -Cl) and test activity. For example, -CF₃ enhances enzyme inhibition by 30% compared to -Cl .
  • Data Validation : Cross-check bioassay results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methodologies assess environmental fate and degradation pathways?

  • Hydrolysis Studies : Expose the compound to pH 5–9 buffers; monitor degradation via LC-MS. Stable under neutral conditions but degrades at pH >8 .
  • Photolysis : UV irradiation (254 nm) in aqueous solutions identifies photodegradation products (e.g., dechlorinated derivatives) .

Q. How to address purity challenges in large-scale synthesis?

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate isomers .
  • Crystallization Screening : Test solvents (e.g., ethyl acetate/hexane) for polymorph control .

Q. What advanced techniques study target interactions at the molecular level?

  • X-ray Crystallography : Co-crystallize the compound with its target enzyme (e.g., dihydrofolate reductase) to map binding interactions .
  • NMR Titration : Monitor chemical shift changes in the target protein upon compound binding .

Q. How do structural modifications impact pharmacological profiles?

  • Trifluoromethyl Group : Enhances metabolic stability but reduces solubility. Replace with -CH₃ to improve solubility by 20% .
  • Benzyl Substitution : 4-Fluorobenzyl analogs show 50% higher blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-oxo-1-(4-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.